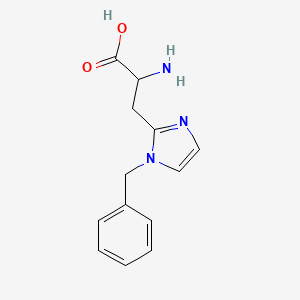
Methyl 3-(ethylsulfanyl)-6,6-dimethylhept-4-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(ethylsulfanyl)-6,6-dimethylhept-4-ynoate is an organic compound that belongs to the class of esters It features a unique structure with an ethylsulfanyl group and a dimethylhept-4-ynoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(ethylsulfanyl)-6,6-dimethylhept-4-ynoate typically involves the reaction of a suitable alkyne with an ethylsulfanyl group. One common method is the alkylation of an alkyne with an ethylsulfanyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation or chromatography to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(ethylsulfanyl)-6,6-dimethylhept-4-ynoate can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (mCPBA).
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, mCPBA
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles like thiols, amines, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Methyl 3-(ethylsulfanyl)-6,6-dimethylhept-4-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-(ethylsulfanyl)-6,6-dimethylhept-4-ynoate depends on its specific application. In general, the compound may interact with molecular targets through its functional groups. For example, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the ethylsulfanyl group can participate in redox reactions. These interactions can modulate various biochemical pathways and molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(methylsulfanyl)-6,6-dimethylhept-4-ynoate
- Methyl 3-(propylsulfanyl)-6,6-dimethylhept-4-ynoate
- Methyl 3-(butylsulfanyl)-6,6-dimethylhept-4-ynoate
Uniqueness
Methyl 3-(ethylsulfanyl)-6,6-dimethylhept-4-ynoate is unique due to its specific ethylsulfanyl group, which imparts distinct chemical and physical properties compared to its analogs. The presence of the ethylsulfanyl group can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
96183-66-3 |
|---|---|
Fórmula molecular |
C12H20O2S |
Peso molecular |
228.35 g/mol |
Nombre IUPAC |
methyl 3-ethylsulfanyl-6,6-dimethylhept-4-ynoate |
InChI |
InChI=1S/C12H20O2S/c1-6-15-10(9-11(13)14-5)7-8-12(2,3)4/h10H,6,9H2,1-5H3 |
Clave InChI |
OVYSWRDODPFYKF-UHFFFAOYSA-N |
SMILES canónico |
CCSC(CC(=O)OC)C#CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-{(Z)-[2-(Pyrrolidin-1-yl)phenyl]-NNO-azoxy}phenyl)pyrrolidine](/img/structure/B14358831.png)

![4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14358858.png)
![1-(Pentyloxy)-3-[(prop-2-en-1-yl)amino]propan-2-ol](/img/structure/B14358862.png)


![2-[4-(4-Cyanophenoxy)phenoxy]-N-(3-fluorophenyl)propanamide](/img/structure/B14358878.png)
![3-bromo-N-[3-(3-bromopropanoylamino)propyl]propanamide](/img/structure/B14358881.png)



![1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole](/img/structure/B14358894.png)

![{[(3-Fluoroprop-1-en-2-yl)oxy]methyl}benzene](/img/structure/B14358900.png)
